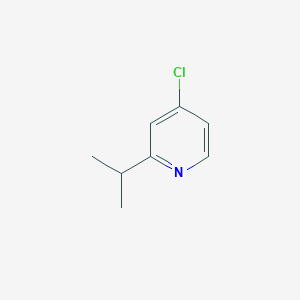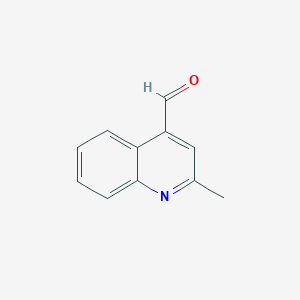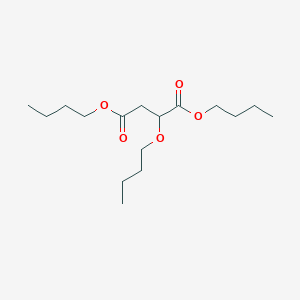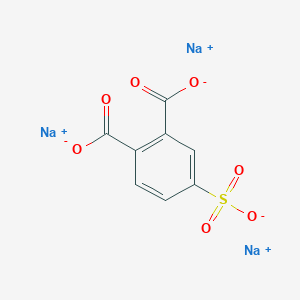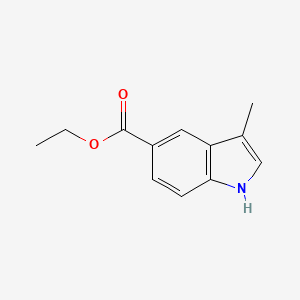
Ethyl 3-methyl-1H-indole-5-carboxylate
Vue d'ensemble
Description
Ethyl 3-methyl-1H-indole-5-carboxylate is a reactant used in the biosynthesis of inhibitors of protein kinases . It is also used in metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 3-methyl-1H-indole-5-carboxylate, has been a subject of interest in recent years . These compounds are synthesized through various methods, including N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene .Molecular Structure Analysis
The molecular structure of Ethyl 3-methyl-1H-indole-5-carboxylate is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives, including Ethyl 3-methyl-1H-indole-5-carboxylate, show various biologically vital properties . They are used as reactants in several chemical reactions, including the preparation of diphenylsulfonium ylides from Martin’s sulfurane and cross dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
Ethyl 3-methyl-1H-indole-5-carboxylate is a light-yellow to yellow powder or crystals . It has a molecular weight of 203.24 .Applications De Recherche Scientifique
- Field : Biochemistry
- Application : Indole derivatives are used as reactants for the biosynthesis of inhibitors of protein kinases .
- Results : The outcomes of these reactions are inhibitors of protein kinases .
- Field : Organic Chemistry
- Application : Indole derivatives are used as reactants in metal-free Friedel-Crafts alkylation .
- Results : The outcomes of these reactions are products of Friedel-Crafts alkylation .
Biosynthesis of inhibitors of protein kinases
Metal-free Friedel-Crafts alkylation
Preparation of diphenylsulfonium ylides from Martin’s sulfurane
- Field : Organic Chemistry
- Application : Indole derivatives are used as reactants in cross dehydrogenative coupling reactions .
- Results : The outcomes of these reactions are products of cross dehydrogenative coupling .
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of indirubin derivatives .
- Results : The outcomes of these reactions are indirubin derivatives .
Cross Dehydrogenative Coupling Reactions
Synthesis of Indirubin Derivatives
Preparation of Aminoindolylacetates
- Field : Biochemistry
- Application : Indole derivatives are used in the synthesis of inhibitors of the C-terminal domain of RNA polymerase II .
- Results : The outcomes of these reactions are inhibitors of the C-terminal domain of RNA polymerase II .
- Field : Biochemistry
- Application : Indole derivatives are used in the synthesis of kinase insert domain receptor (KDR) inhibitors .
- Results : The outcomes of these reactions are KDR inhibitors .
Inhibitors of the C-terminal domain of RNA polymerase II
Kinase insert domain receptor (KDR) inhibitors
Organocatalysts for the anti-Mannich reaction
Safety And Hazards
Orientations Futures
The application of indole derivatives, including Ethyl 3-methyl-1H-indole-5-carboxylate, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Propriétés
IUPAC Name |
ethyl 3-methyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(6-9)8(2)7-13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSECHLHOABFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504909 | |
| Record name | Ethyl 3-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-1H-indole-5-carboxylate | |
CAS RN |
73396-90-4 | |
| Record name | Ethyl 3-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

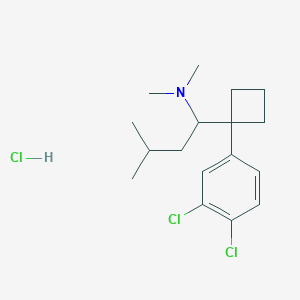
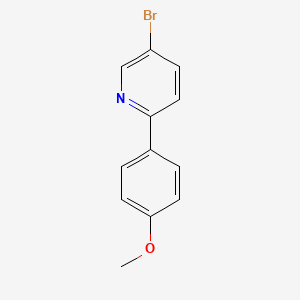
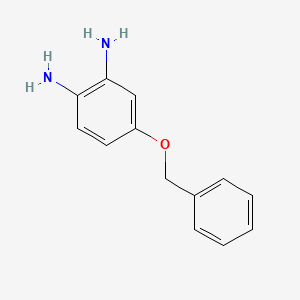
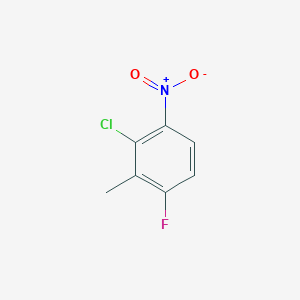
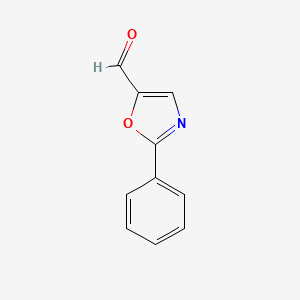
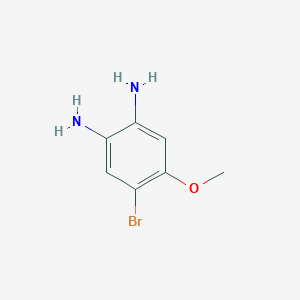
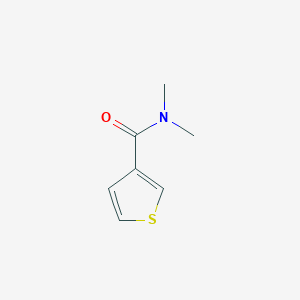
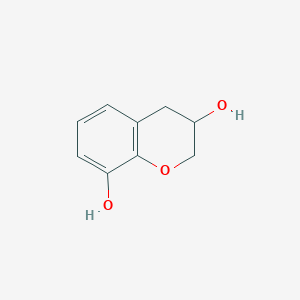
![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)
